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TAK-733 pharmacokinetics preclinical models
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Compound Focus: Tak-733

CAS No.: 1035555-63-5

Cat. No.: S548776

Preclinical Pharmacokinetics at a Glance

The following table consolidates the key preclinical PK parameters of TAK-733 identified from the search

results.

Parameter Findings/Values Experimental Context

| Potency (IC50/EC50) | IC50: 3.2 nM (MEK enzyme) [1] [2] EC50: 1.9 nM (pERK in cells) [1] [2] EC50:
2.1-3.1 nM (cell proliferation) [1] | In vitro enzymatic and cellular assays [1] [2]. | | Protein Binding | High
(~97% human, ~96% mouse) [1] | In vitro plasma protein binding study [1]. | | Micresomal Stability | High
(across species) [1] | In vitro metabolic stability assay in liver microsomes [1]. | | P450 Inhibition | No
inhibition up to 30 pM [1] | In vitro Cytochrome P450 inhibition assay [1]. | | In Vive PK Profile | Low
clearance, high oral bioavailability (mouse, rat, dog, monkey) [1] | PK studies across multiple species [1]. | |
Efficacious Doses (In Vivo) | 10 mg/kg (once daily) [2] 1 - 30 mg/kg (daily schedule) [1] 35 - 160 mg/kg

(intermittent schedule) [1] | Mouse xenograft models of human cancers (e.g., melanoma, colorectal) [1] [2]. |

Detailed Experimental Context and Protocols

Here is a deeper dive into the methodologies and findings from key preclinical studies.
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In Vitro Pharmacokinetic Profiling

Early-stage in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling indicated that
TAK-733 had favorable drug-like properties, which supported its further development. The studies found

[1]:

¢ High Permeability: Demonstrated in cell-based assays, suggesting good potential for oral
absorption.

¢ High Microsomal Stability: Indicates the compound is not rapidly metabolized by liver enzymes in
vitro, which can correlate with a longer half-life in vivo.

¢ Low P450 Inhibition: Suggests a lower risk of drug-drug interactions mediated by the cytochrome
P450 system.

In Vivo Efficacy and Pharmacokinetics

The robust in vitro profile translated to broad antitumor activity in various mouse xenograft models. Key

findings include [1] [3] [4]:

¢ Model Diversity: Antitumor activity was observed in models of melanoma, colorectal cancer
(CRC), non-small cell lung cancer (NSCLC), pancreatic cancer, and breast cancer.

e Dosing Schedules: Efficacy was demonstrated on both daily (1-30 mg/kg) and intermittent (3 days
per week; 35-160 mg/kg) dosing schedules, with the intermittent schedule allowing for higher, well-
tolerated doses [1].

e Biomarker Analysis: A study on 54 CRC cell lines and 20 patient-derived xenografts (PDX) showed
that sensitivity to TAK-733 was associated with mutations in BRAF or KRAS/INRAS coupled with a
wild-type PIK3CA genotype. This research provides a strategic framework for predicting which
tumors might respond best to MEK inhibition [3] [4].

e Pharmacodynamic Evidence: Treatment with TAK-733 led to a significant inhibition of
phosphorylated ERK (pERK), confirming target engagement in vivo [1].

The signaling pathway targeted by TAK-733 and a common experimental workflow for its preclinical

evaluation can be summarized as follows:
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Key: TAK-733 inhibits MEK in the MAPK pathway
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TAK-733 mechanism of action and preclinical evaluation workflow.

Key Takeaways for Researchers

Based on the compiled data, the core preclinical profile of TAK-733 is characterized by:

¢ High Potency and Selectivity: It is a highly potent and selective allosteric inhibitor of MEK1/2 [1] [2].
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e Favorable PK Properties: It demonstrates high oral bioavailability and low clearance across multiple
preclinical species, supporting once-daily dosing [1].
e Broad Antitumor Activity: It shows efficacy across a wide range of solid tumor xenograft models [1]

[4].
¢ Predictive Biomarkers: Mutations in BRAF/KRAS/NRAS combined with wild-type PIK3CA may
serve as a potential biomarker for sensitivity [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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